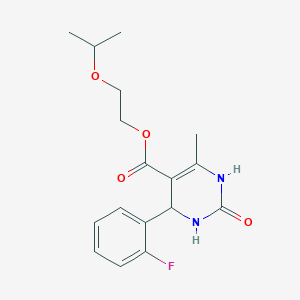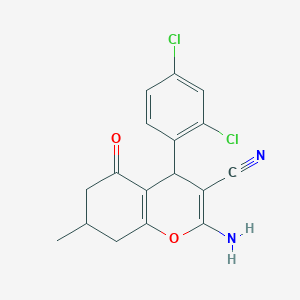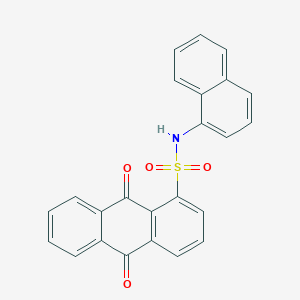![molecular formula C23H29N3O2 B5149597 (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5149597.png)
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a chiral molecule with four stereoisomers, and its synthesis method involves several steps that require advanced chemical knowledge and expertise.
Wirkmechanismus
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol acts as a selective antagonist of the serotonin 5-HT7 receptor. The compound binds to the receptor and prevents the binding of serotonin, which is the endogenous ligand of the receptor. This mechanism of action could be used to study the function of the serotonin 5-HT7 receptor and its role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes, including mood regulation, attention, and memory. Therefore, this compound could be used to study the role of these neurotransmitters in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has several advantages and limitations for lab experiments. The compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool compound to study the function and pharmacology of the receptor. However, the compound has limited solubility in aqueous solutions, which could limit its use in some experiments. Additionally, the synthesis method of this compound is complex and requires advanced chemical knowledge and expertise, which could limit its availability to some researchers.
Zukünftige Richtungen
There are several future directions for the research on (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction could be to study the role of the serotonin 5-HT7 receptor in various physiological processes, including mood regulation, circadian rhythm, and memory consolidation. Another direction could be to develop more potent and selective compounds that could be used as therapeutic agents for various neurological and psychiatric disorders. Additionally, the synthesis method of this compound could be optimized to improve the yield and purity of the final product, which could increase its availability to researchers.
Conclusion:
In conclusion, this compound has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool compound to study the function and pharmacology of the receptor. However, the compound has limited solubility in aqueous solutions, and its synthesis method is complex and requires advanced chemical knowledge and expertise. Therefore, further research is needed to optimize the synthesis method, study the role of the serotonin 5-HT7 receptor in various physiological processes, and develop more potent and selective compounds that could be used as therapeutic agents for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps that require advanced chemical knowledge and expertise. The synthesis method starts with the preparation of the key intermediate, which is a chiral pyrrolidine derivative. This intermediate is then subjected to several chemical reactions, including N-alkylation, carbonyl reduction, and cyclization, to produce the final product. The synthesis method of this compound is complex and requires careful attention to detail to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a high affinity for the serotonin 5-HT7 receptor, which is involved in various physiological processes, including mood regulation, circadian rhythm, and memory consolidation. Therefore, this compound could be used as a tool compound to study the function and pharmacology of the serotonin 5-HT7 receptor.
Eigenschaften
IUPAC Name |
(3S,4S)-1-[(9-ethylcarbazol-3-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-2-26-20-6-4-3-5-18(20)19-13-17(7-8-21(19)26)14-24-15-22(23(27)16-24)25-9-11-28-12-10-25/h3-8,13,22-23,27H,2,9-12,14-16H2,1H3/t22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDOFQBFGHRRCA-GOTSBHOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CC(C(C3)O)N4CCOCC4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)CN3C[C@@H]([C@H](C3)O)N4CCOCC4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)

![ethyl 3-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5149549.png)
![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5149553.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5149554.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5149562.png)
![3-chloro-N-[(3-ethyl-5-isoxazolyl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5149570.png)
![butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5149579.png)


![4-{[4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149610.png)

![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)

